molecular formula C15H9Br2N3O3 B3744223 N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide

Cat. No. B3744223
M. Wt: 439.06 g/mol
InChI Key: HUBHQRONUALRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide, also known as DBIH, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. DBIH is a hydrazide derivative of indole, which is a heterocyclic compound that is widely distributed in nature and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, it has been found to induce apoptosis, or programmed cell death, by activating various signaling pathways. In bacteria and viruses, it has been found to disrupt the normal functioning of cellular processes, leading to cell death.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide has been found to exhibit a wide range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, it has been found to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis. In bacteria and viruses, it has been found to inhibit growth and replication. In plants, it has been found to inhibit photosynthesis and respiration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide in lab experiments is its high potency and specificity, which allows for the selective targeting of specific cellular processes. However, one of the limitations is its potential toxicity, which can vary depending on the concentration used and the specific application.

Future Directions

There are several future directions for research on N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide, including the development of novel derivatives with improved potency and selectivity, the investigation of its potential use in combination with other drugs or therapies, and the exploration of its potential applications in other fields of science, such as materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide and its potential side effects and toxicity.

Scientific Research Applications

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, it has been found to exhibit antitumor, antimicrobial, and antiviral activities. In agriculture, it has been investigated for its potential use as a herbicide and insecticide. In materials science, it has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3O3/c16-8-5-10-12(11(17)6-8)18-15(23)13(10)19-20-14(22)7-1-3-9(21)4-2-7/h1-6,18,21,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBHQRONUALRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide
Reactant of Route 3
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide
Reactant of Route 4
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.